

# In-Depth Technical Guide: Characterization of 1,2-bis(3-methoxyphenyl)benzene

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## Compound of Interest

Compound Name: 1,2-bis(3-methoxyphenyl)benzene

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## Abstract

This technical guide provides a comprehensive overview of the characterization of the organic compound **1,2-bis(3-methoxyphenyl)benzene**. It details its spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. While a specific, detailed experimental protocol for its synthesis is not readily available in the public domain, this guide outlines plausible synthetic strategies based on established cross-coupling methodologies. Information on the physical properties and biological activity of this specific compound is currently limited in published literature. This document aims to consolidate the known information and provide a foundation for future research and development efforts.

## Chemical Structure and Properties

IUPAC Name: **1,2-bis(3-methoxyphenyl)benzene** Molecular Formula:  $C_{20}H_{18}O_2$  Molecular Weight: 290.36 g/mol

## Spectroscopic Data

The structural characterization of **1,2-bis(3-methoxyphenyl)benzene** is primarily supported by NMR and high-resolution mass spectrometry (HRMS) data.

Table 1: Spectroscopic Data for **1,2-bis(3-methoxyphenyl)benzene**

Technique	Parameter	Value
<sup>1</sup> H NMR (500 MHz, DMSO-d <sub>6</sub> )	Chemical Shift (δ)	3.59 (s, 6H), 6.65 (dd, J = 2.5, 1.5 Hz, 2H), 6.70 (ddd, J = 7.5, 1.5, 1.0 Hz, 2H), 6.78 (ddd, J = 8.0, 2.5, 1.0 Hz, 2H), 7.16 (t, J = 8.0 Hz, 2H), 7.40–7.46 (m, 4H)[1]
<sup>13</sup> C NMR (126 MHz, DMSO-d <sub>6</sub> )	Chemical Shift (δ)	54.8, 112.4, 115.0, 121.7, 127.7, 129.0, 130.2, 139.8, 142.4, 158.7[1]
HRMS (TOF MS EI+)	[M] <sup>+</sup> calculated	290.1307[1]
[M] <sup>+</sup> found	290.1303[1]	

Note: The provided NMR data suggests a symmetrical structure, consistent with the chemical name.

## Physical Properties

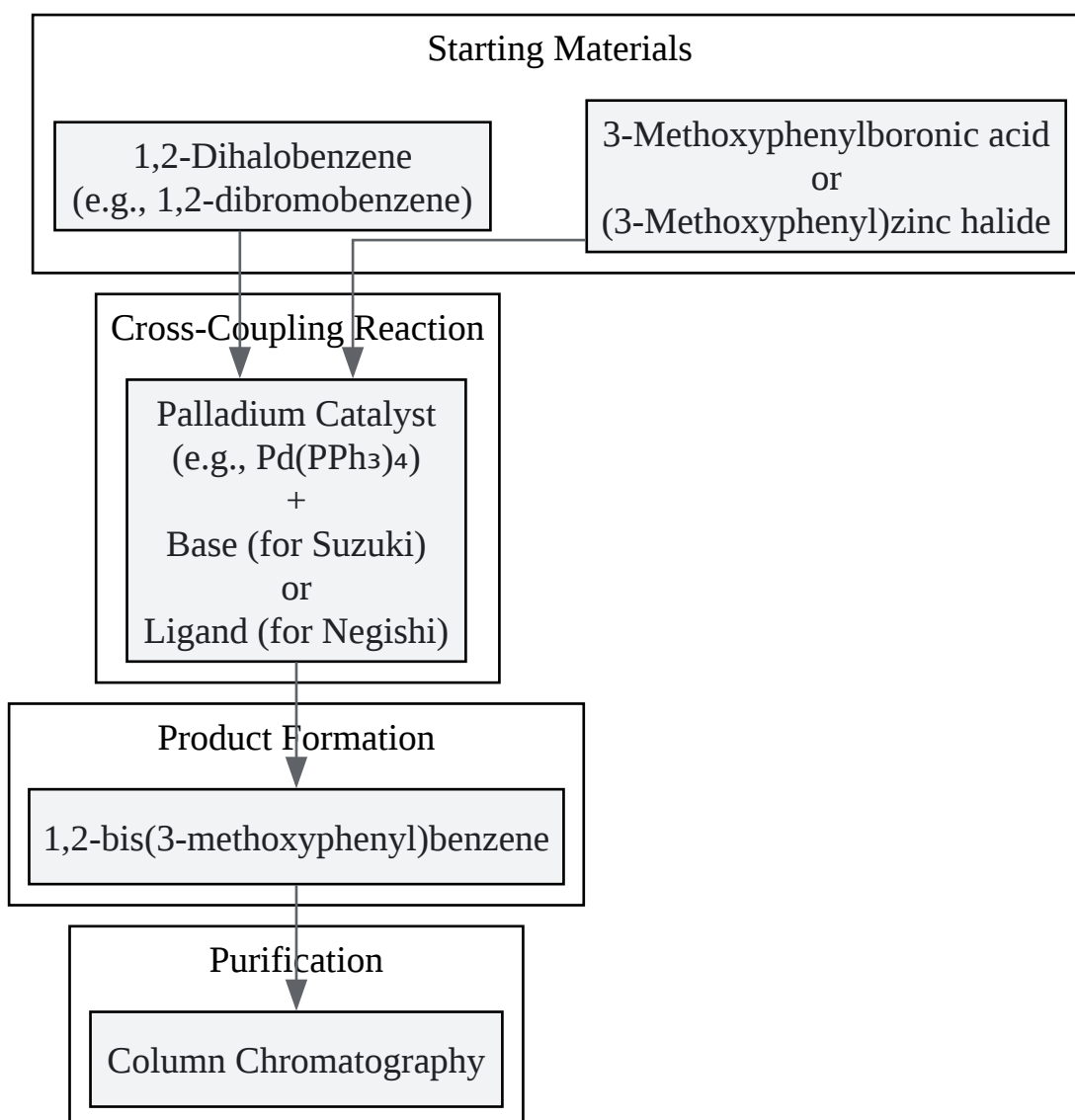
Detailed experimental data on the physical properties of **1,2-bis(3-methoxyphenyl)benzene**, such as melting point, boiling point, and solubility, are not extensively reported in the available scientific literature. Further experimental characterization is required to determine these parameters.

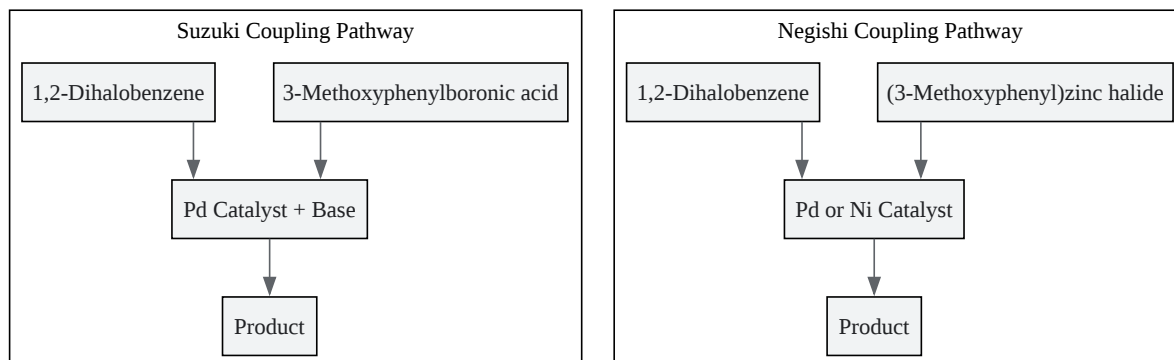
## Synthesis Methodologies

A specific, detailed experimental protocol for the synthesis of **1,2-bis(3-methoxyphenyl)benzene** is not explicitly available. However, based on its structure, palladium-catalyzed cross-coupling reactions such as the Suzuki or Negishi coupling are highly plausible and commonly employed for the formation of biaryl compounds.

## Proposed Synthetic Workflow (General)

A potential synthetic route would involve the coupling of a di-substituted benzene derivative with a suitably functionalized methoxyphenyl reagent. The following diagram illustrates a generalized workflow for such a synthesis.





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## References

- 1. drugapprovalsint.com [drugapprovalsint.com]
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